

Pschorr Cyclization for the Synthesis of Phenanthrenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydrophenanthren-4(1H)-one

Cat. No.: B118820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pschorr cyclization, named after its discoverer Robert Pschorr, is a powerful and versatile name reaction in organic chemistry for the synthesis of phenanthrenes and other polycyclic aromatic compounds.^[1] The reaction involves the intramolecular cyclization of a diazonium salt derived from a suitable precursor, typically an α -aryl- ω -aminocinnamic acid or a Z-2-aminostilbene derivative.^{[2][3]} This method has been a mainstay in synthetic organic chemistry for over a century and continues to be relevant in the synthesis of complex molecules, including natural products and pharmacologically active compounds.^{[1][4]} The phenanthrene core is a key structural motif in numerous natural products, such as morphine and codeine, as well as in various synthetic drugs with antimalarial and cytotoxic properties.^[4]

This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of phenanthrenes using the Pschorr cyclization. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Mechanism and Key Principles

The Pschorr cyclization proceeds through a free-radical mechanism initiated by the decomposition of an aryl diazonium salt.^[5] The key steps of the reaction are as follows:

- **Diazotization:** The synthesis begins with the diazotization of an aromatic amine precursor, such as an α -aryl-o-aminocinnamic acid, using nitrous acid (HNO_2), which is typically generated *in situ* from sodium nitrite (NaNO_2) and a strong acid at low temperatures (0-5 °C). [\[3\]](#)
- **Radical Formation:** The resulting diazonium salt is then decomposed, often with the aid of a catalyst like copper powder or a soluble copper(I) salt, to generate an aryl radical with the concomitant loss of nitrogen gas (N_2). [\[2\]](#)[\[5\]](#)
- **Intramolecular Cyclization:** The highly reactive aryl radical undergoes an intramolecular cyclization by attacking a nearby aromatic ring within the same molecule, forming a new carbon-carbon bond and a six-membered ring. [\[2\]](#)
- **Rearomatization:** The resulting cyclohexadienyl radical is then oxidized to restore aromaticity, yielding the final phenanthrene product. [\[2\]](#)

The overall efficiency of the Pschorr cyclization can be influenced by several factors, including the choice of catalyst, reaction temperature, and the electronic nature of the substituents on the aromatic rings. While traditional methods often result in moderate yields, modern modifications using soluble catalysts have significantly improved the reaction's efficiency. [\[6\]](#)[\[7\]](#)

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of phenanthrenes via the Pschorr cyclization, including a classic procedure and an improved method using a soluble catalyst.

Protocol 1: Classical Pschorr Cyclization for the Synthesis of Phenanthrene-9-carboxylic Acid

This protocol describes the synthesis of phenanthrene-9-carboxylic acid from α -phenyl-o-aminocinnamic acid using a copper catalyst.

Materials:

- α -Phenyl-o-aminocinnamic acid

- Sulfuric acid (concentrated)
- Sodium nitrite (NaNO₂)
- Copper powder
- Acetic acid
- Ethanol
- Water
- Ice

Procedure:

- **Diazotization:**
 - In a suitable flask, dissolve the α -phenyl-o-aminocinnamic acid derivative (1.0 equivalent) in a mixture of acetic acid and sulfuric acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
 - Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.^[4]
- **Radical Cyclization:**
 - In a separate, larger flask, prepare a suspension of finely divided copper powder (0.2 equivalents) in water.
 - Slowly and carefully add the cold diazonium salt solution to the copper suspension with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

- After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature.
- The mixture may be heated (e.g., to 60-80 °C) to ensure the reaction goes to completion.
[4]
- Workup and Purification:
 - Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude phenanthrene-9-carboxylic acid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Improved Pschorr Cyclization using a Soluble Catalyst (Ferrocene)

This modified protocol utilizes ferrocene as a soluble catalyst, which has been shown to improve yields and shorten reaction times for the synthesis of substituted phenanthroic acids.

[6]

Materials:

- Substituted α -aryl- ω -aminocinnamic acid
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Ferrocene
- Acetone

- Water

- Ice

Procedure:

- **Diazotization:**

- Follow the diazotization procedure as described in Protocol 1, using an appropriate acidic medium.

- **Radical Cyclization:**

- In a separate flask, dissolve ferrocene in acetone.
 - Slowly add the cold diazonium salt solution to the ferrocene solution.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

- **Workup and Purification:**

- Once the reaction is complete, remove the acetone under reduced pressure.
 - Add water to the residue and extract the product with an organic solvent.
 - Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation: Comparison of Reaction Conditions and Yields

The following tables summarize quantitative data from the literature for the Pschorr cyclization under various conditions, providing a basis for comparison and optimization.

Table 1: Comparison of Catalysts for the Synthesis of Phenanthrene-9-carboxylic Acid

Catalyst	Solvent	Reaction Time	Yield (%)	Reference
Copper Powder	Water/Acid	Several hours	Moderate	[4]
Potassium Ferrocyanide	Water	Shorter	87	[6]
Ferrocene	Acetone	Shorter	88-94	[6][8]

Table 2: Yields of Substituted Phenanthroic Acids using Ferrocene Catalyst

Substituent on Phenyl Ring	Yield (%)	Reference
H	94	[6]
4-Methyl	91	[6]
4-Methoxy	88	[6]
4-Chloro	92	[6]
4-Nitro	89	[6]

Applications in Drug Development and Natural Product Synthesis

The Pschorr cyclization has been instrumental in the synthesis of various biologically active phenanthrene-containing molecules. Its application extends to the total synthesis of complex natural products and the development of novel therapeutic agents.

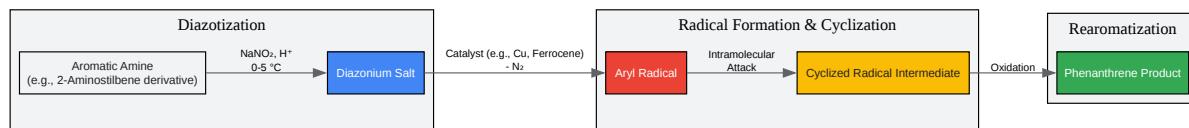
- **Alkaloid Synthesis:** The phenanthrene skeleton is a core component of many alkaloids with significant pharmacological properties. The Pschorr reaction has been employed in the synthesis of aporphine alkaloids, which exhibit a range of biological activities.[1] For instance, the synthesis of thalidomide, nuciferine, and glaucine has been achieved with high yields using an improved Pschorr cyclization protocol.[9]
- **Antitumor Agents:** The phenanthrene moiety is found in several compounds with cytotoxic activity against various cancer cell lines. The synthesis of phenanthrene-based tylophorine

derivatives (PBTs) has been accomplished, and their antitumor activities have been evaluated.[10] For example, N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol and N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol have shown promising cytotoxic activities against human large-cell lung carcinoma.[10]

Visualizing the Pschorr Cyclization

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow of the Pschorr cyclization for phenanthrene synthesis.

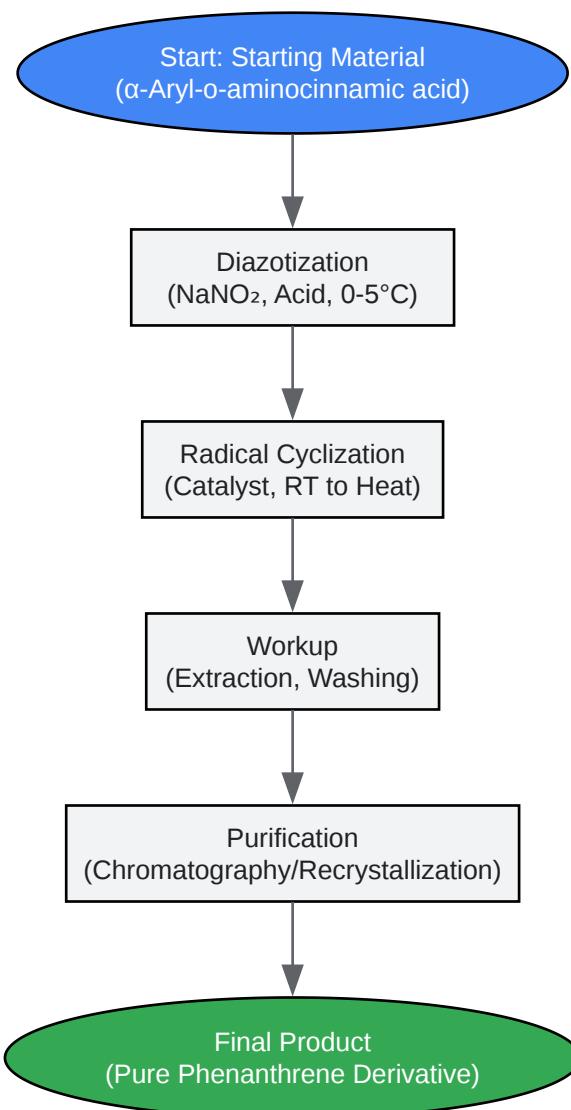
Reaction Mechanism



[Click to download full resolution via product page](#)

Caption: The reaction mechanism of the Pschorr cyclization.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the Pschorr cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 3. (Solved) - The Pschorr reaction is a method of synthesis of phenanthrenes... (1 Answer) | Transtutors [transtutors.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme.de [thieme.de]
- 6. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 7. Pschorr Reaction [organic-chemistry.org]
- 8. Soluble catalysts for improved Pschorr cyclizations (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids [mdpi.com]
- To cite this document: BenchChem. [Pschorr Cyclization for the Synthesis of Phenanthrenes: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118820#pschorr-cyclization-for-synthesis-of-phenanthrenes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com